3-Allyloxy-1,2-propanediol

説明

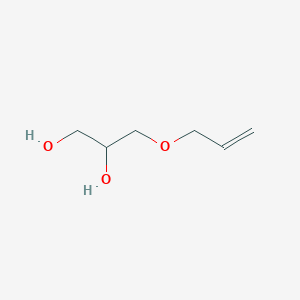

Structure

3D Structure

特性

IUPAC Name |

3-prop-2-enoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKCOSURAUIXFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044375 | |

| Record name | Glycerol 1-allylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Propanediol, 3-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

123-34-2 | |

| Record name | 3-(Allyloxy)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl allyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, allyl glyceryl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol 1-allylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(allyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL ALLYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/085RW4Y3PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Allyloxy-1,2-propanediol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Allyloxy-1,2-propanediol (CAS No. 123-34-2), also known as glycerol α-monoallyl ether, is a versatile multifunctional monomer. Its unique structure, featuring both a reactive allyl group and two hydrophilic hydroxyl groups, makes it a valuable intermediate in various chemical syntheses.[1] This guide provides an in-depth overview of the chemical and physical properties of this compound, along with illustrative experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its applications, particularly in the realm of drug development as a precursor for advanced drug delivery systems.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow viscous liquid. Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 123-34-2[1] |

| Molecular Formula | C₆H₁₂O₃[1] |

| Molecular Weight | 132.16 g/mol [1] |

| InChI Key | PAKCOSURAUIXFG-UHFFFAOYSA-N[1] |

| SMILES | C=CCOCC(O)CO |

| Synonyms | Glycerol α-monoallyl ether, Glycerol 1-allyl ether, 1-Allyloxy-2,3-propanediol[1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Clear colorless to light yellow viscous liquid | |

| Boiling Point | 142 °C at 28 mmHg | [1] |

| Melting Point | -100 °C | |

| Density | 1.068 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.462 | [1] |

| Flash Point | 98 °C (closed cup) | [1] |

| Solubility | Soluble in water | [1] |

Table 3: Safety Information

| Hazard Statement | Precautionary Statement |

| Causes serious eye irritation (H319) | Wear protective gloves/protective clothing/eye protection/face protection. (P280) |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. (P305+P351+P338) | |

| If eye irritation persists: Get medical advice/attention. (P337+P313) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are illustrative and may require optimization based on specific laboratory conditions and available equipment.

Synthesis: Alkylation of Glycerol

A common method for the synthesis of this compound is the alkylation of glycerol with an allyl halide, such as allyl bromide, under basic conditions.

Materials:

-

Glycerol

-

Allyl bromide

-

Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Charge the flask with glycerol, water, toluene, and the phase-transfer catalyst.

-

Slowly add a concentrated aqueous solution of sodium hydroxide to the stirred mixture.

-

Heat the mixture to 60-70 °C.

-

Add allyl bromide dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.

-

After the addition is complete, continue stirring at the same temperature for an additional 4-6 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer.

-

Wash the organic layer with deionized water to remove any remaining salts and glycerol.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude product.

Purification: Vacuum Fractional Distillation

The crude this compound can be purified by vacuum fractional distillation to remove unreacted starting materials and byproducts.

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

Procedure:

-

Assemble the vacuum fractional distillation apparatus. Ensure all glass joints are properly sealed.

-

Transfer the crude product to the round-bottom flask.

-

Begin heating the flask gently with the heating mantle.

-

Slowly reduce the pressure using the vacuum pump.

-

Observe the condensation and reflux within the fractionating column. A slow and steady distillation rate is crucial for good separation.

-

Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~142 °C at 28 mmHg).[1]

-

Monitor the purity of the collected fractions using GC analysis.

-

Combine the pure fractions.

Analysis: Gas Chromatography (GC)

The purity of this compound can be determined by gas chromatography with a flame ionization detector (GC-FID).

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID).

-

Column: A polar capillary column (e.g., DB-WAX or equivalent).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 270 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Final hold: 5 minutes at 220 °C.

-

Sample Preparation:

-

Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution to various known concentrations.

-

Prepare the sample for analysis by diluting it in the same solvent to fall within the calibration range.

Procedure:

-

Inject a small volume (e.g., 1 µL) of the solvent blank to ensure the system is clean.

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared sample.

-

Identify the peak corresponding to this compound based on its retention time.

-

Quantify the purity by comparing the peak area of the sample to the calibration curve.

References

3-Allyloxy-1,2-propanediol CAS number and molecular structure

An In-Depth Technical Guide to 3-Allyloxy-1,2-propanediol

Introduction

This compound, also known as Glycerol α-monoallyl ether, is a versatile multifunctional monomer distinguished by the presence of both allyl and hydroxyl functional groups.[1] This unique structure allows it to be readily incorporated into polymer chains via methods like free radical polymerization and thiol-ene reactions.[1] The hydroxyl groups impart water solubility and compatibility with hydrophilic polymers, making it a valuable compound in biomedical applications, including targeted drug delivery systems.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications relevant to researchers and drug development professionals.

Chemical Identity and Molecular Structure

The definitive identifier for this compound is its CAS Registry Number.[2] Its molecular structure is characterized by a propane-1,2-diol backbone with an allyloxy group attached at the third carbon.

-

Synonyms : Glycerol α-Monoallyl Ether, Glycerol 1-allyl ether, 1-Allyloxy-2,3-propanediol[1][3][6][7]

Below is a logical diagram outlining the key aspects of this compound covered in this guide.

Physicochemical Properties

The compound is typically a clear, colorless to light yellow viscous liquid.[5][8] A summary of its key quantitative properties is presented below for easy reference.

Identification and Structural Data

| Identifier | Value | Source |

| Molecular Weight | 132.16 g/mol | [1][3][5] |

| Exact Mass | 132.078644 g/mol | [5][7] |

| SMILES String | OCC(O)COCC=C | [1] |

| InChI Key | PAKCOSURAUIXFG-UHFFFAOYSA-N | [1][2] |

| EINECS Number | 204-620-4 | [4][7] |

| Beilstein/REAXYS | 1701144 | [1][7] |

Physical and Chemical Properties

| Property | Value | Conditions | Source |

| Density | 1.068 g/mL | at 25 °C | [1][5] |

| Boiling Point | 142 °C | at 28 mmHg | [1][5][9] |

| Melting Point | -100 °C | [4][9] | |

| Flash Point | 132 °C | Closed Cup | [5][9][10] |

| Refractive Index | 1.462 | n20/D | [1][4][9] |

| Vapor Pressure | 0.00991 mmHg | at 25 °C | [9] |

| Solubility | Completely miscible in water; Soluble in ethanol | [5][11] |

Experimental Protocols

Biocatalytic Synthesis of Enantiomeric Forms

A stereoselective synthesis of both (S)- and (R)-3-allyloxy-propane-1,2-diol can be achieved from the racemic mixture using a multi-step enzymatic process.[12] This method highlights the use of biocatalysts for regioselective acylations, asymmetric bioreduction, and enzymatic alcoholysis.[12]

Methodology Overview:

-

Initial Racemic Mixture : The process starts with (RS)-3-allyloxy-propane-1,2-diol.

-

Chemical Oxidation : A key intermediate, 1-benzoyloxy-3-allyloxy-2-propanone, is prepared via pyridinium chlorochromate (PCC) oxidation of 1-benzoyloxy-3-allyloxypropan-2-ol.[12]

-

Enzymatic Reactions : The subsequent steps, including regioselective acylation, asymmetric reduction of the prochiral ketone, and final enzymatic alcoholysis, are all performed using biocatalysts.[12]

-

Key Biocatalyst : Lipase from Pseudomonas cepacia absorbed onto celite has been shown to be effective for certain steps, such as the preparation of the 2-benzoyl ester of (R)-1,2-propanediol.[12]

The workflow below illustrates this biocatalytic approach.

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable monomer and additive in materials science and drug delivery.

Drug Delivery Systems

This compound can be used as a monomer to synthesize modified polymer-grafted magnetic nanoparticles.[1] This is achieved through a radical co-polymerization method. The resulting nano-adsorbent possesses high chemical stability and is suitable for targeted drug delivery systems by enabling the specific adsorption and extraction of molecules.[1]

The diagram below outlines its role in the formation of a drug delivery vehicle.

Materials Science and Other Applications

-

Perovskite Photovoltaics : It serves as a functional additive to create high-quality, slot-die coated perovskite films for photovoltaic devices. The hydroxyl groups interact with the perovskite, suppressing surface defects and thereby enhancing device performance and stability.[1]

-

Polymer Electrolytes : It is used as a precursor in the preparation of hyper-branched solid polymer electrolytes for long-life rechargeable Li-ion batteries.[1]

-

Coatings and Resins : The compound is particularly suited for producing unsaturated resins for ultraviolet (UV) radiation curing. It introduces double bonds through chain extension, which can result in a higher molecular weight prepolymer, leading to improved flexibility and film-forming properties in coatings.[13]

References

- 1. This compound 99 123-34-2 [sigmaaldrich.com]

- 2. 3-Allyloxy-1,2 propanediol [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3-Allyloxy-1,2 propanediol [webbook.nist.gov]

- 7. Glyceryl Allyl Ether | C6H12O3 | CID 78950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. Page loading... [guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. parchem.com [parchem.com]

- 12. researchgate.net [researchgate.net]

- 13. haihangchem.com [haihangchem.com]

Spectroscopic Profile of 3-Allyloxy-1,2-propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Allyloxy-1,2-propanediol (CAS No. 123-34-2), a versatile chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.90 | ddt | 1H | -CH=CH₂ |

| ~5.25 | dq | 1H | =CH₂ (trans) |

| ~5.17 | dq | 1H | =CH₂ (cis) |

| ~4.02 | dt | 2H | -O-CH₂-CH= |

| ~3.88 | m | 1H | -CH(OH)- |

| ~3.67 | dd | 1H | HO-CH₂- (one H) |

| ~3.59 | dd | 1H | HO-CH₂- (one H) |

| ~3.50 | d | 2H | -CH₂-O-Allyl |

| ~2.55 | br s | 2H | -OH |

Note: Spectra are typically recorded in CDCl₃ at 90 MHz. Chemical shifts are referenced to TMS (δ 0.00). Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| ~134.8 | -CH=CH₂ |

| ~117.2 | =CH₂ |

| ~72.5 | -O-CH₂-CH= |

| ~72.3 | -CH₂-O-Allyl |

| ~70.7 | -CH(OH)- |

| ~64.2 | HO-CH₂- |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00).

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3380 (broad) | O-H stretch (alcohol) |

| ~3080 | =C-H stretch (alkene) |

| ~2920, 2870 | C-H stretch (alkane) |

| ~1645 | C=C stretch (alkene) |

| ~1420 | C-H bend (alkane) |

| ~1110 | C-O stretch (ether and alcohol) |

| ~990, 925 | =C-H bend (alkene, out-of-plane) |

Note: Spectrum is typically obtained from a liquid film.

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 132 | < 5 | [M]⁺ (Molecular Ion) |

| 101 | ~20 | [M - CH₂OH]⁺ |

| 75 | ~60 | [M - C₃H₅O]⁺ |

| 57 | 100 | [C₃H₅O]⁺ (Allyloxy cation) |

| 45 | ~80 | [C₂H₅O]⁺ |

| 41 | ~70 | [C₃H₅]⁺ (Allyl cation) |

Note: Data obtained by Electron Ionization (EI) Mass Spectrometry.[2][3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing. The solution is then transferred to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Spectrometer: 300-500 MHz

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-64

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

-

Spectrometer: 75-125 MHz

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-150 ppm

-

Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid, a neat (undiluted) sample is prepared as a thin film. A single drop of the liquid is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin, uniform film.

FT-IR Acquisition Parameters (Typical):

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mode: Transmittance or Absorbance

-

Background: A background spectrum of the clean salt plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) interface for volatile liquids. The sample is vaporized in the ion source.

Electron Ionization (EI) Mass Spectrometry Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 150-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 30-200

-

Vacuum: High vacuum (typically 10⁻⁶ to 10⁻⁷ Torr)

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

A Comprehensive Technical Guide to the Solubility and Miscibility of 3-Allyloxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and miscibility of 3-Allyloxy-1,2-propanediol, a versatile chemical intermediate. The information contained herein is intended to support research, development, and formulation activities across various scientific disciplines.

Introduction

This compound (also known as Glycerol α-monoallyl ether) is a multifunctional organic molecule featuring both a reactive allyl group and a hydrophilic diol moiety. This unique structure contributes to its utility in a range of applications, including the synthesis of polymers and as a building block in the development of novel chemical entities. A thorough understanding of its solubility and miscibility in various solvents is critical for its effective use in laboratory and industrial settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 123-34-2 |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Appearance | Clear, colorless to light yellow viscous liquid |

| Density | 1.068 g/mL at 25 °C |

| Boiling Point | 142 °C at 28 mmHg |

| Flash Point | 134 °C |

| Refractive Index | n20/D 1.462 (lit.) |

Solubility and Miscibility Data

The solubility and miscibility of this compound are crucial parameters for its application in various solvent systems. The presence of two hydroxyl groups suggests good solubility in polar solvents, while the allyl ether group may impart some solubility in less polar organic solvents.

Quantitative Solubility and Miscibility

Quantitative data on the solubility of this compound is limited in publicly available literature. The following table summarizes the available information.

| Solvent | Qualitative Solubility/Miscibility | Quantitative Solubility (at 25 °C) |

| Water | Completely Miscible[1] | 163.2 g/L[2] or 243 g/L[3] |

| Ethanol | Soluble[1] | Data not available |

Note on Conflicting Data: There are conflicting reports regarding the quantitative solubility of this compound in water, with values of 163.2 g/L and 243 g/L cited.[2][3] This highlights the importance of experimental verification for specific applications. The qualitative assessment of "completely miscible" suggests that it is soluble in all proportions.[1]

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of solubility and miscibility. The following sections outline standardized methods that can be adapted for this compound.

Protocol for Determining Miscibility

This protocol provides a general method for qualitatively assessing the miscibility of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or volumetric flasks

-

Vortex mixer or magnetic stirrer

-

Calibrated pipettes

Procedure:

-

Preparation of Mixtures: In a series of clean, dry test tubes or vials, prepare mixtures of this compound and the solvent in varying proportions (e.g., 1:9, 1:4, 1:1, 4:1, 9:1 by volume).

-

Mixing: Tightly cap the containers and thoroughly mix the contents using a vortex mixer or by vigorous shaking for at least one minute. For more viscous liquids, a magnetic stirrer may be used.

-

Observation: Allow the mixtures to stand undisturbed at a controlled temperature (e.g., 25 °C) for a period of 24 hours.

-

Analysis: Visually inspect each mixture for the presence of a single, clear, homogeneous phase. The formation of two distinct layers, cloudiness, or any precipitate indicates immiscibility or partial miscibility.

-

Documentation: Record the observations for each proportion to determine the range of miscibility. If a single phase is observed in all proportions, the two liquids are considered miscible.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a liquid in a solvent.

Materials:

-

This compound

-

Solvent of interest

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Refractive Index measurement)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of a distinct undissolved phase of the solute is necessary to ensure saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the temperature-controlled environment for at least 24 hours to allow for the separation of the undissolved solute. If necessary, centrifugation at the same temperature can be used to facilitate phase separation.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant (the solvent phase) without disturbing the undissolved solute.

-

Quantification: Accurately dilute the collected sample with the pure solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a pre-validated analytical method (e.g., GC with a flame ionization detector) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/L or mol/L, based on the measured concentration and the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocols for determining the solubility and miscibility of this compound.

Caption: Workflow for determining the miscibility and solubility of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 3-Allyloxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Allyloxy-1,2-propanediol (CAS 123-34-2), also known as Glycerol α-monoallyl ether, is a versatile multifunctional monomer with applications ranging from polymer synthesis to the development of drug delivery systems.[1][2] Its utility in these fields is intrinsically linked to its physicochemical properties and stability. This technical guide provides a comprehensive overview of the available thermodynamic data for this compound, outlines detailed experimental protocols for the determination of key thermodynamic parameters, and discusses its chemical stability.

Physicochemical and Thermodynamic Properties

Table 1: Physicochemical and Thermodynamic Properties of this compound

| Property | Value | Unit | Source(s) |

| General Properties | |||

| CAS Number | 123-34-2 | - | [5][6] |

| Molecular Formula | C₆H₁₂O₃ | - | [5][6] |

| Molecular Weight | 132.16 | g/mol | [6][7] |

| Appearance | Clear colorless to light yellow viscous liquid | - | [3] |

| Thermodynamic Properties | |||

| Boiling Point | 142 °C at 28 mmHg | °C | [1] |

| Melting Point | -100 | °C | [8] |

| Density | 1.068 | g/mL at 25 °C | [1] |

| Refractive Index | 1.462 | n20/D | [1] |

| Enthalpy of Vaporization (ΔvapH) | 74.7 | kJ/mol at 338 K | [9] |

| Flash Point | 98 | °C (closed cup) | |

| Water Solubility | 163.2 | g/L at 25 °C | [10] |

| Other Properties | |||

| LogP | -0.45780 | - | [10] |

Note: Some thermodynamic properties such as Ideal Gas Heat Capacity (Cp,gas), Standard Gibbs Free Energy of Formation (ΔfG°), and Enthalpy of Formation (ΔfH°gas) have been listed as theoretically calculable but specific experimental values were not found in the reviewed literature.[7]

Stability and Degradation

The stability of this compound is a critical factor for its storage, handling, and application. When heated to decomposition, it is reported to emit acrid smoke and irritating fumes.[3]

Thermal Stability

This compound is noted to exhibit high thermal stability, which is advantageous for its use as a monomer in polymerization reactions that may require elevated temperatures. However, like many organic ethers, it can be susceptible to oxidation, especially at higher temperatures.

Chemical Stability

The chemical stability of this compound is dictated by its functional groups: the allyl ether and the vicinal diol.

-

Allyl Ether Group : The allyl group contains a double bond that can undergo various reactions such as oxidation, polymerization, and addition reactions. The ether linkage itself is generally stable but can be cleaved under harsh acidic conditions.

-

Diol Group : The 1,2-propanediol moiety is susceptible to oxidation. Homogeneous oxidation of propanediols can occur at elevated temperatures (400-500 K), proceeding through radical-mediated pathways.[11] For instance, 1,2-propanediol can form acetaldehyde, formaldehyde, and carbon dioxide via oxidative C-C cleavage, and acetone through dehydration routes.[11] While specific studies on the oxidation of this compound are not prevalent, similar degradation products involving the diol portion could be anticipated under oxidative stress.

-

Hydrolytic Stability : A study on a polyester synthesized from 3-allyloxy-1,2-propylene succinate demonstrated that the polymer undergoes hydrolytic degradation in a phosphate buffer solution (pH 7.41) at 37°C.[12] This degradation is attributed to the hydrolysis of the ester bonds in the polymer backbone. The ether linkage in the this compound monomer itself is generally resistant to hydrolysis under these conditions.

Experimental Protocols

Detailed experimental protocols for the determination of all thermodynamic properties of this compound are not available in a single source. However, standard methodologies for organic liquids can be applied.

Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)

The specific heat capacity (Cp) can be determined using Differential Scanning Calorimetry (DSC) following methods similar to ASTM E1269.[13][14]

Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a sample of this compound (typically 10-20 mg) into a hermetically sealed aluminum pan.[15] An empty, hermetically sealed pan is used as a reference.

-

Measurement Procedure:

-

Perform a baseline run with two empty pans to determine the heat flow difference between the sample and reference sensors.

-

Perform a run with a sapphire standard to determine the calibration factor.

-

Perform a run with the sample pan containing this compound.

-

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 K/min) over the desired temperature range (e.g., 0 to 70 °C).[15][16]

-

Calculation: The specific heat capacity is calculated from the difference in heat flow between the sample and the baseline, relative to the heat flow of the sapphire standard.

References

- 1. This compound | 123-34-2 [chemicalbook.com]

- 2. This compound [srdpharma.com]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Allyloxy-1,2 propanediol [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. 3-Allyloxy-1,2 propanediol (CAS 123-34-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 3-Allyloxy-1,2 propanediol [webbook.nist.gov]

- 10. lookchem.com [lookchem.com]

- 11. Homogeneous oxidation reactions of propanediols at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preliminary studies on the hydrolytic degradation and biocompatibility of poly(3-allyloxy-1,2-propylene succinate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. infinitalab.com [infinitalab.com]

- 14. mse.ucr.edu [mse.ucr.edu]

- 15. mt.com [mt.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Health and Safety Data for 3-Allyloxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 3-Allyloxy-1,2-propanediol (CAS No. 123-34-2), a versatile synthetic intermediate used in various applications, including the preparation of doxorubicin analogs and the synthesis of poly(ethylene glycol)-lipid conjugates for drug delivery systems.[1][2] This document consolidates critical data from safety data sheets and technical sources to ensure safe handling and use in a laboratory and drug development setting.

Section 1: Chemical and Physical Properties

This compound is a clear, colorless to light yellow, viscous liquid.[3] It is a multifunctional monomer containing both allyl and hydroxyl groups, which contribute to its utility in polymerization and its solubility in water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₃ | [3] |

| Molecular Weight | 132.16 g/mol | [3][4] |

| Appearance | Clear, colorless to light yellow viscous liquid | [3] |

| Boiling Point | 142 °C at 28 mmHg | [1][5][6] |

| Density | 1.068 g/mL at 25 °C | [1][5][6] |

| Refractive Index | n20/D 1.462 | [1][5][6] |

| Flash Point | 98 °C (208.4 °F) - closed cup | |

| Water Solubility | 243 g/L at 25 °C (Easily soluble) | [3] |

| Melting Point | -100 °C | [5] |

| Vapor Pressure | 0.00991 mmHg at 25°C | [5] |

Section 2: Toxicological Data

The primary health hazard associated with this compound is serious eye irritation.[3][7] It is considered moderately toxic by ingestion and subcutaneous routes.[3]

Table 2: Acute Toxicity Data

| Route | Species | Value | Source(s) |

| Oral LD50 | Mouse | 4200 mg/kg | [3] |

| Subcutaneous LD50 | Mouse | 1135 mg/kg | [3] |

Based on available data, the substance is not classified as acutely toxic (oral), a skin corrosive/irritant, a respiratory or skin sensitizer, a germ cell mutagen, a carcinogen, or a reproductive toxicant.[7]

While the specific study reports for the cited LD50 values are not publicly available, the methodology would typically follow a standardized guideline, such as the OECD Guideline for the Testing of Chemicals, Section 420 (Acute Oral Toxicity - Fixed Dose Procedure) or Section 423 (Acute Oral Toxicity - Acute Toxic Class Method). A general protocol involves:

-

Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single strain are used.

-

Dosage: The test substance is administered in a single dose by gavage. Multiple dose levels are used across different groups of animals to determine the dose that causes mortality in 50% of the test population.

-

Observation: Animals are observed for signs of toxicity and mortality for a set period, typically 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded at specified intervals.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period to identify any pathological changes.

-

Data Analysis: The LD50 value is calculated using statistical methods based on the mortality data at different dose levels.

Section 3: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 3: GHS Classification

| Hazard Class | Category | Hazard Statement |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

GHS Label Elements:

-

Pictogram: GHS07 (Exclamation mark)[7]

-

Hazard Statement: H319 - Causes serious eye irritation.[7]

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[3][7]

-

The following diagram illustrates the logical workflow for GHS hazard communication for this substance.

Caption: GHS Hazard Communication Workflow for this compound.

Section 4: Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are crucial when working with this compound.

Table 4: Handling, Storage, and Personal Protective Equipment

| Aspect | Recommendation | Source(s) |

| Handling | Use in a well-ventilated area. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke in work areas. | [3][7] |

| Storage | Store in a cool, dry place. Keep container tightly closed when not in use. Store below +30°C. | [1][3][5][6] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [7][8] |

| Skin Protection | Wear suitable protective gloves (e.g., tested according to EN 374). | [7] |

| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. In case of inadequate ventilation, wear respiratory protection. | [7][8] |

A systematic approach to first aid is essential in case of exposure. The following diagram outlines the recommended first aid procedures.

Caption: First Aid Procedures for Exposure to this compound.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, BC-powder, carbon dioxide (CO₂).[7]

-

Unsuitable Extinguishing Media: Water jet.[7]

-

Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO₂).[7]

-

Advice for Firefighters: Wear a self-contained breathing apparatus if exposed to vapors or fumes.[7]

Accidental Release Measures:

-

Personal Precautions: Remove persons to safety. Ensure adequate ventilation.[7]

-

Containment and Cleaning Up: Absorb spillage with inert material (e.g., sand, universal binder). Place in appropriate containers for disposal. Ventilate the affected area.[7]

-

Environmental Precautions: Keep away from drains, surface water, and ground water.[7]

Section 5: Stability and Reactivity

-

Reactivity: No known hazardous reactions.[7]

-

Chemical Stability: The substance is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.

-

Conditions to Avoid: There are no specific conditions known to be avoided.[7]

-

Incompatible Materials: Strong oxidizing agents, acids.[8][9]

-

Hazardous Decomposition Products: Reasonably anticipated hazardous decomposition products as a result of use, storage, spill, and heating are not known. Hazardous combustion products are listed in the fire-fighting section.[7]

References

- 1. This compound | 123-34-2 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 123-34-2 [chemicalbook.com]

- 7. chemos.de [chemos.de]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 9. fishersci.com [fishersci.com]

Technical Guide: Purity Analysis and Assay Methods for 3-Allyloxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the purity analysis and assay of 3-Allyloxy-1,2-propanediol (CAS No. 123-34-2), a versatile chemical intermediate. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to support research, development, and quality control activities.

Introduction

This compound, also known as glycerol α-monoallyl ether, is a functionalized polyol containing both hydroxyl and allyl moieties.[1] This unique structure allows for its use in a variety of applications, including the synthesis of polymers, resins, and as a building block in the preparation of pharmaceutical compounds.[1][2] Ensuring the purity and accurately determining the assay of this compound are critical for the consistency and quality of downstream products. This guide details the primary analytical techniques for comprehensive quality assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 123-34-2 |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Appearance | Colorless to light yellow viscous liquid |

| Boiling Point | 142 °C at 28 mmHg |

| Density | 1.068 g/mL at 25 °C |

| Refractive Index | n20/D 1.462 |

| Solubility | Miscible with water |

Purity and Assay Determination by Gas Chromatography (GC)

Gas chromatography with flame ionization detection (GC-FID) is the most common and effective method for determining the purity and assay of this compound. Its high resolution and sensitivity to organic compounds make it ideal for separating the main component from potential volatile impurities.

Potential Impurities

The potential impurities in this compound are largely dependent on the synthetic route employed. The two primary synthesis methods and their potential impurities are:

-

From Allyl Glycidyl Ether: This is a common industrial route. Potential impurities include unreacted allyl glycidyl ether and byproducts from the hydrolysis of the epoxide.

-

From Glycerol and Allyl Chloride: This route may lead to unreacted glycerol, residual allyl chloride, and the formation of diallyl ethers of glycerol.

A list of potential impurities is provided in Table 2.

Table 2: Potential Impurities in this compound

| Impurity | Chemical Structure | Origin |

| Allyl Glycidyl Ether | C₆H₁₀O₂ | Unreacted starting material |

| Glycerol | C₃H₈O₃ | Unreacted starting material |

| Allyl Alcohol | C₃H₆O | Byproduct |

| Epichlorohydrin | C₃H₅ClO | Impurity from starting material |

| Diallyl Ether | C₆H₁₀O | Byproduct |

Experimental Protocol: GC-FID Method

This protocol is a general guideline and may require optimization based on the specific instrumentation and column used.

Objective: To determine the purity and assay of this compound and to quantify related volatile impurities.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary Column: A polar stationary phase is recommended for the analysis of polar analytes like diols and ethers.[3] A suitable column would be a Wax-type column (e.g., DB-WAX, InertCap Pure-WAX) or a mid-polarity column (e.g., DB-624). Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are a good starting point.[4][5]

-

Autosampler

-

Data Acquisition and Processing System

Reagents and Standards:

-

This compound reference standard (purity ≥ 99.5%)

-

High-purity solvent for dilution (e.g., Methanol, Isopropanol, or Acetone), GC grade or equivalent.

-

Internal Standard (optional, for improved quantitation): A compound with similar properties but well-resolved from the analyte and impurities (e.g., 1,4-Butanediol).

Chromatographic Conditions (Starting Point):

Table 3: Recommended GC-FID Parameters

| Parameter | Condition |

| Column | Wax-type (e.g., DB-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 10 min at 240 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on concentration) |

Sample Preparation:

-

Standard Solution: Accurately weigh approximately 100 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. This provides a concentration of approximately 10 mg/mL.

-

Sample Solution: Prepare the sample in the same manner as the standard solution.

-

Internal Standard (if used): Add a consistent concentration of the internal standard to both the standard and sample solutions.

Analysis Procedure:

-

Equilibrate the GC system with the specified conditions.

-

Inject a blank (solvent) to ensure no system contamination.

-

Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

-

Inject the sample solution.

-

Identify the peaks based on their retention times relative to the standard.

-

Calculate the purity of the sample by area normalization (assuming all components have a similar response factor with FID) or by using an internal/external standard method for a more accurate assay value.

Data Interpretation and Calculations:

-

Purity (Area %): Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

-

Assay (External Standard): Assay (%) = (Area of Sample Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x Purity of Standard (%)

Experimental Workflow

Caption: Workflow for GC-FID Purity and Assay Analysis.

Analysis of Non-Volatile Impurities by HPLC

High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) can be employed to detect and quantify non-volatile impurities, such as unreacted glycerol. Due to the lack of a strong UV chromophore in this compound, RID is the detector of choice.[6]

Experimental Protocol: HPLC-RID Method

This protocol is a general guideline and should be optimized for the specific application.

Objective: To quantify non-volatile impurities like glycerol in this compound.

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven.

-

Refractive Index Detector (RID).

-

Data Acquisition and Processing System.

Chromatographic Conditions (Starting Point):

Table 4: Recommended HPLC-RID Parameters

| Parameter | Condition |

| Column | Ion-exclusion column (e.g., Aminex HPX-87H) or a suitable polar-modified silica column. |

| Mobile Phase | Isocratic elution with dilute aqueous sulfuric acid (e.g., 0.005 M H₂SO₄) or a mixture of acetonitrile and water. |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 60 °C |

| Detector Temperature | 40 °C |

| Injection Volume | 20 µL |

Sample Preparation:

-

Standard Solution: Prepare individual standards of potential impurities (e.g., glycerol) and a standard of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Sample Solution: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 10 mg/mL.

Analysis Procedure:

-

Thoroughly degas the mobile phase.

-

Equilibrate the HPLC system and the RID until a stable baseline is achieved.

-

Inject the standard solutions to determine their retention times.

-

Inject the sample solution.

-

Quantify the impurities by comparing their peak areas to those of the corresponding standards.

Experimental Workflow

Caption: Workflow for HPLC-RID Analysis of Non-Volatile Impurities.

Determination of Water Content by Karl Fischer Titration

The presence of water can be a critical quality attribute, especially if this compound is used in moisture-sensitive reactions. Karl Fischer titration is the standard method for the accurate determination of water content in polyols.[7][8][9]

Experimental Protocol: Volumetric Karl Fischer Titration

Objective: To determine the water content in this compound.

Instrumentation:

-

Volumetric Karl Fischer Titrator with a suitable titration vessel.

-

Analytical Balance.

Reagents:

-

Volumetric Karl Fischer reagent (e.g., Hydranal™-Composite 5).

-

Anhydrous methanol or a suitable solvent for polyols.

Procedure:

-

Standardize the Karl Fischer reagent with a known amount of water or a water standard.

-

Add a suitable amount of anhydrous solvent to the titration vessel and titrate to a dry endpoint.

-

Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel.

-

Titrate the sample with the Karl Fischer reagent to the endpoint.

-

The instrument will automatically calculate the water content.

Calculation: The water content is typically reported as a percentage by weight (% w/w).

Summary of Analytical Methods and Data

Table 5: Summary of Analytical Methods for this compound

| Analytical Method | Purpose | Key Parameters | Typical Results |

| GC-FID | Purity, Assay, Volatile Impurities | Polar capillary column, Temperature gradient | Purity > 99.0% |

| HPLC-RID | Non-volatile Impurities (e.g., Glycerol) | Ion-exclusion column, Isocratic elution | Impurity levels typically < 0.5% |

| Karl Fischer Titration | Water Content | Volumetric titration | Water content typically < 0.5% |

Logical Relationship of Analytical Methods

The following diagram illustrates the logical flow of analysis for the complete characterization of this compound.

Caption: Logical workflow for the complete analysis of this compound.

Conclusion

This technical guide provides a framework for the comprehensive purity analysis and assay of this compound. The primary methods of GC-FID for purity and volatile impurities, HPLC-RID for non-volatile impurities, and Karl Fischer titration for water content, when used in conjunction, offer a robust quality control strategy. The provided experimental protocols and workflows serve as a starting point for method development and validation in a research or industrial setting. It is essential to validate these methods according to the specific requirements of the intended application.

References

- 1. This compound 99 123-34-2 [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]

- 4. glsciencesinc.com [glsciencesinc.com]

- 5. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]

- 6. Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. science.rsu.lv [science.rsu.lv]

- 8. mt.com [mt.com]

- 9. blog.hannainst.com [blog.hannainst.com]

A Comprehensive Technical Guide to 3-Allyloxy-1,2-propanediol: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 3-Allyloxy-1,2-propanediol, a versatile chemical compound with significant applications in polymer chemistry and drug delivery systems. This document outlines its various synonyms and alternative names, details its physicochemical properties, and presents experimental protocols for its synthesis and use in the formulation of drug delivery nanoparticles.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

Common Synonyms and Alternative Names:

-

1-(Allyloxy)-2,3-propanediol

-

1-Allyloxy-2,3-dihydroxypropane

-

1-O-Allylglycerol

-

1-O-Prop-2-enylglycerol

-

3-(2-Propenyloxy)-1,2-propanediol

-

3-(prop-2-en-1-yloxy)propane-1,2-diol[4]

-

Allyl Glyceryl Ether[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 123-34-2 | [1][2][8] |

| Molecular Formula | C₆H₁₂O₃ | [1][8][10] |

| Molecular Weight | 132.16 g/mol | [5][7][8][10] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 142 °C at 28 mmHg | [1][5] |

| Density | 1.068 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.462 | [1][5] |

| Flash Point | 132 °C (closed cup) | [1] |

| Water Solubility | Completely miscible | [1][10] |

| Melting Point | -100 °C | [1] |

| Vapor Pressure | 0.00991 mmHg at 25°C | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the formulation of drug delivery nanoparticles.

Synthesis of this compound from Glycidol

A common and efficient method for the synthesis of this compound involves the ring-opening of glycidol with allyl alcohol. The following protocol is based on established methodologies.

Materials:

-

Glycidol

-

Allyl alcohol

-

Potassium hydroxide (KOH) as a catalyst

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve potassium hydroxide (e.g., 0.1 equivalents) in an excess of allyl alcohol.

-

Heat the mixture to a gentle reflux.

-

Slowly add glycidol (1 equivalent) dropwise to the refluxing solution over a period of 1-2 hours using a dropping funnel.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst with a dilute acid (e.g., 1 M HCl) until the pH is neutral.

-

Remove the excess allyl alcohol under reduced pressure using a rotary evaporator.

-

Extract the crude product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation to yield the final, pure compound.

Formulation of Doxorubicin-Loaded Nanoparticles

This compound can be utilized as a monomer in the synthesis of polymers for creating nanoparticles for drug delivery. The allyl group allows for polymerization, while the diol functionality provides hydrophilicity and potential points for further modification.

Materials:

-

This compound

-

A suitable co-monomer (e.g., N-isopropylacrylamide for temperature-responsive nanoparticles)

-

A cross-linker (e.g., N,N'-methylenebisacrylamide)

-

An initiator (e.g., ammonium persulfate)

-

Doxorubicin hydrochloride (DOX)

-

Dialysis membrane (MWCO 10 kDa)

-

Deionized water

-

Standard polymerization glassware

Procedure:

-

Polymer Synthesis:

-

In a reaction vessel, dissolve this compound, the co-monomer, and the cross-linker in deionized water.

-

Purge the solution with nitrogen gas for 30 minutes to remove oxygen.

-

Add the initiator to the solution to start the polymerization.

-

Allow the reaction to proceed at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 24 hours).

-

Purify the resulting polymer by dialysis against deionized water for 48 hours to remove unreacted monomers and initiator.

-

Lyophilize the purified polymer solution to obtain a dry powder.

-

-

Doxorubicin Loading:

-

Disperse a known amount of the synthesized polymer in an aqueous solution.

-

Add a solution of doxorubicin hydrochloride to the polymer dispersion.

-

Stir the mixture at room temperature for 24 hours in the dark to allow for drug loading into the nanoparticles, which form via self-assembly.

-

Remove the unloaded doxorubicin by dialysis against deionized water.

-

The resulting solution contains the doxorubicin-loaded nanoparticles.

-

Visualizations

While this compound is not known to be directly involved in specific biological signaling pathways, its application in creating functional materials for drug delivery represents a critical experimental workflow. The following diagram illustrates a generalized workflow for the synthesis of drug-loaded nanoparticles using a polymer derived from this compound.

Caption: Experimental workflow for nanoparticle synthesis and drug loading.

References

- 1. researchgate.net [researchgate.net]

- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 3. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Doxorubicin-conjugated siRNA lipid nanoparticles for combination cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. haihangchem.com [haihangchem.com]

- 7. mdpi.com [mdpi.com]

- 8. zaguan.unizar.es [zaguan.unizar.es]

- 9. 3-Allyloxy-1,2 propanediol [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

Commercial suppliers and availability of 3-Allyloxy-1,2-propanediol for research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Allyloxy-1,2-propanediol, a versatile chemical intermediate, with a focus on its commercial availability for research and detailed experimental applications. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science.

Commercial Availability

This compound (CAS No. 123-34-2), also known as Glycerol α-monoallyl ether, is readily available from a variety of commercial suppliers catering to the research and development sector. The compound is typically offered in various quantities and purity levels to suit diverse experimental needs. Below is a summary of prominent suppliers and their product specifications.

| Supplier | Product/CAS No. | Available Quantities | Purity | Notes |

| Sigma-Aldrich | 251739 | 500 g | 99% | Marketed for synthesis and can be used as a monomer in polymerization.[1][2] |

| Santa Cruz Biotechnology | CAS 123-34-2 | Custom | --- | Offered as a biochemical for proteomics research.[3] |

| TCI America (via Fisher Scientific) | G018925G, G0189500G | 25 g, 500 g | ≥99.0% (GC) | --- |

| Lab Pro Inc. | G0189-25G | 25 g | Min. 99.0% (GC) | --- |

| Haihang Industry | CAS 123-34-2 | 25 kg, 200 kg | ≥98% | Available in bulk quantities.[4] |

Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Appearance | Clear, colorless to light yellow liquid[4] |

| Boiling Point | 142 °C at 28 mmHg[2] |

| Density | 1.068 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.462 (lit.)[2] |

| Solubility | Soluble in water |

Experimental Applications and Protocols

This compound is a multifunctional monomer containing both allyl and hydroxyl functional groups.[1] This unique structure allows for its incorporation into a wide range of polymeric materials and as a building block in the synthesis of functional lipids for drug delivery applications.

Synthesis of Functional Polymers

The presence of a reactive double bond and two hydroxyl groups makes this compound a valuable monomer for the synthesis of polyesters, polyurethanes, and epoxy resins.[4] The allyl group can undergo copolymerization with various vinyl monomers, while the hydroxyl groups can be used to graft the molecule onto polymer backbones.[4]

Generalized Protocol for Free-Radical Polymerization:

Materials:

-

This compound (monomer)

-

A free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)

-

An appropriate solvent (e.g., toluene or dioxane)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

In a reaction flask equipped with a condenser and a magnetic stirrer, dissolve this compound in the chosen solvent.

-

De-gas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can inhibit polymerization.

-

Add the free-radical initiator to the reaction mixture. The amount will depend on the desired molecular weight and polymerization rate.

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 60-80 °C for AIBN).

-

Maintain the reaction under an inert atmosphere and stir for the desired period (several hours to overnight), monitoring the progress by techniques such as NMR or by observing the increase in viscosity.

-

To terminate the polymerization, cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).

-

Collect the polymer by filtration and dry under vacuum.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by NMR and FTIR spectroscopy to confirm its chemical structure.

Application in Drug Delivery: Synthesis of PEG-Lipid Conjugates

This compound serves as a precursor for the glycerol backbone in the synthesis of Poly(ethylene glycol)-lipid conjugates (PEG-lipids). These conjugates are crucial for creating "stealth" liposomes, which have prolonged circulation times in the body, enhancing drug delivery to target tissues.

While a direct, step-by-step protocol starting from this compound for the synthesis of a specific PEG-lipid conjugate is not explicitly detailed in the surveyed literature, a conceptual workflow can be outlined based on established chemical principles for the synthesis of similar molecules.

Conceptual Synthetic Pathway for a PEG-Lipid Conjugate:

This hypothetical pathway involves a two-step process: first, the attachment of lipid tails to the diol of this compound, followed by the modification of the allyl group to attach the PEG chain.

References

Methodological & Application

Synthesis of 3-Allyloxy-1,2-propanediol from Glycerol and Allyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-allyloxy-1,2-propanediol, a valuable chemical intermediate, from the readily available starting materials glycerol and allyl chloride. The synthesis is achieved through a base-catalyzed Williamson ether synthesis, a robust and well-established method for forming ether linkages. This protocol addresses the common challenges of this synthesis, including the formation of poly-allylated byproducts, by providing guidance on reaction conditions to favor the desired mono-allylated product. Purification and characterization of the final product are also detailed. This compound serves as a versatile building block in various synthetic applications, including in the development of novel therapeutic agents.

Introduction

This compound, also known as glycerol α-monoallyl ether, is a bifunctional molecule incorporating both a reactive allyl group and a diol system.[1][2] This unique combination of functional groups makes it a valuable intermediate in organic synthesis. The allyl group can participate in a variety of chemical transformations, such as epoxidation, hydroformylation, and polymerization, while the diol moiety allows for further functionalization, including esterification and etherification.[3]

In the context of drug discovery and development, this compound can be utilized as a precursor for the synthesis of more complex molecules with potential therapeutic activities. For instance, it can be used to introduce a hydrophilic glycerol backbone into a drug candidate to improve its pharmacokinetic properties or to serve as a scaffold for the construction of novel molecular architectures.

The synthesis of this compound from glycerol and allyl chloride is an example of the Williamson ether synthesis.[4] This reaction involves the deprotonation of one of the hydroxyl groups of glycerol by a base to form a glyceroxide anion, which then acts as a nucleophile, attacking the electrophilic carbon of allyl chloride in an SN2 reaction. A primary challenge in this synthesis is controlling the degree of allylation, as the reaction can potentially yield di- and tri-allylated glycerol byproducts. This protocol provides a method designed to favor the formation of the desired mono-allylated product.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

Glycerol + Allyl Chloride → this compound

The reaction proceeds via a Williamson ether synthesis mechanism, which is a classic SN2 reaction.[4] The key steps are:

-

Deprotonation: A base, such as sodium hydroxide (NaOH), deprotonates one of the primary hydroxyl groups of glycerol to form a sodium glyceroxide intermediate.

-

Nucleophilic Attack: The glyceroxide anion, a potent nucleophile, attacks the carbon atom of allyl chloride that is bonded to the chlorine atom.

-

Displacement: The chlorine atom, a good leaving group, is displaced, forming the ether linkage and sodium chloride as a byproduct.

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound.

Materials and Equipment

| Material/Equipment | Specifications |

| Glycerol | ≥99.5% |

| Allyl Chloride | ≥98% |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% |

| Diethyl Ether | Anhydrous |

| Sodium Sulfate (Na₂SO₄) | Anhydrous |

| Round-bottom flask | 250 mL |

| Reflux condenser | |

| Magnetic stirrer with heating mantle | |

| Separatory funnel | 500 mL |

| Rotary evaporator | |

| Vacuum distillation apparatus |

Procedure

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glycerol (0.2 mol, 18.4 g).

-

Base Addition: While stirring, carefully add powdered sodium hydroxide (0.2 mol, 8.0 g) to the glycerol.

-

Allyl Chloride Addition: Slowly add allyl chloride (0.2 mol, 15.3 g, 16.2 mL) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the mixture to 60-70°C and maintain it under reflux with vigorous stirring for 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 100 mL of water to dissolve the sodium chloride byproduct and any unreacted sodium hydroxide.

-

Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

The crude product is then purified by vacuum distillation. Collect the fraction boiling at 142°C/28 mmHg.[5]

-

Data Presentation

Physical and Chemical Properties

| Property | Value |

| CAS Number | 123-34-2[1][6] |

| Molecular Formula | C₆H₁₂O₃[1][6] |

| Molecular Weight | 132.16 g/mol [1][5] |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | 142 °C at 28 mmHg[5] |

| Density | 1.068 g/mL at 25 °C[5] |

| Refractive Index | n²⁰/D 1.462[5] |

Expected Yield and Purity

| Parameter | Expected Value |

| Theoretical Yield | 26.43 g |

| Typical Yield | 50-60% |

| Purity (by GC) | >98%[3] |

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the allyl group protons (vinylic and allylic) and the glycerol backbone protons (methine and methylene).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of the six distinct carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the hydroxyl (-OH) groups and characteristic peaks for the C-O-C (ether) and C=C (alkene) bonds.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the product.

Applications in Drug Development

This compound is a versatile building block for the synthesis of a variety of compounds with potential applications in drug discovery and development. Its bifunctional nature allows for the introduction of diverse functionalities. For example:

-

Polymer-Drug Conjugates: The allyl group can be used for polymerization or for "click" chemistry reactions to attach the molecule to polymers, forming polymer-drug conjugates for targeted drug delivery.

-

Synthesis of Chiral Building Blocks: The diol functionality can be chemically or enzymatically modified to produce enantiomerically pure derivatives, which are crucial for the synthesis of chiral drugs.[7]

-

Scaffold for Novel Therapeutics: The glycerol backbone can serve as a scaffold for the synthesis of new chemical entities with potential biological activity.

Safety Precautions

-

Allyl chloride is a toxic and flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

The reaction can be exothermic. Control the addition rate of allyl chloride and provide cooling if necessary.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during the extraction process.

Conclusion

The synthesis of this compound from glycerol and allyl chloride via the Williamson ether synthesis is a practical and accessible method for obtaining this valuable chemical intermediate. By carefully controlling the reaction conditions, a reasonable yield of the desired mono-allylated product can be achieved. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists in academic and industrial settings, particularly those involved in drug discovery and development, to synthesize, purify, and characterize this versatile building block for their synthetic needs.

References

Application Notes and Protocols: 3-Allyloxy-1,2-propanediol in Polymer Synthesis for Biomedical Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction